molecular formula C9H22Cl2N2O B6241267 1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride CAS No. 2375269-09-1

1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride

Cat. No.: B6241267
CAS No.: 2375269-09-1
M. Wt: 245.2
InChI Key:
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Description

1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C9H20N2O·2HCl. It is known for its unique structure, which includes an azepane ring—a seven-membered nitrogen-containing ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

    Introduction of the Amino Group: The amino group at the 4-position of the azepane ring can be introduced via reductive amination or other suitable amination reactions.

    Attachment of the Propan-2-ol Group: The propan-2-ol group can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Steps: Such as crystallization or chromatography to obtain the dihydrochloride salt in pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for converting the hydroxyl group into a leaving group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-aminopiperidin-4-yl)propan-2-ol dihydrochloride: Similar structure but with a six-membered piperidine ring.

    1-(4-aminohexan-4-yl)propan-2-ol dihydrochloride: Similar structure but with a six-membered hexane ring.

Uniqueness

1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered counterparts. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2375269-09-1

Molecular Formula

C9H22Cl2N2O

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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